molecular formula C15H17N3OS B2757155 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1797183-17-5

3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2757155
CAS No.: 1797183-17-5
M. Wt: 287.38
InChI Key: RRXVDFUABPIJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a pyrrolidine-substituted thiazole moiety. This compound is structurally characterized by its hybrid heterocyclic system, combining a rigid thiazole ring with a flexible pyrrolidine scaffold. Such a configuration is hypothesized to enhance binding interactions with biological targets, particularly enzymes or receptors associated with neurological or inflammatory pathways.

Properties

IUPAC Name

3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-3-2-4-12(9-11)14(19)17-13-5-7-18(10-13)15-16-6-8-20-15/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXVDFUABPIJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the thiazole and pyrrolidine intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or pyrrolidine rings.

    Reduction: Reduced forms of the benzamide or thiazole rings.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemical Characteristics

Molecular Structure and Properties:

  • Molecular Formula: C15H18N4OS
  • Molecular Weight: 302.39 g/mol
  • Chemical Structure: The compound features a thiazole ring linked to a pyrrolidine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including those similar to 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, exhibit significant anticonvulsant properties. A study showed that compounds with similar structural motifs were effective in reducing seizure activity in animal models. For instance, a related thiazole-pyrrolidine compound demonstrated a median effective dose (ED50) of 18.4 mg/kg against seizures induced by pentylenetetrazol (PTZ) .

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer potential. Analogues of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring can significantly enhance anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole structures showed minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against various bacterial strains . This suggests potential applications in developing new antibiotics.

Case Study 1: Anticonvulsant Efficacy

In a pharmacological study, a derivative of the compound was tested for its anticonvulsant effects in mice. The results indicated a notable reduction in seizure duration and frequency when administered at specific dosages, highlighting the compound's potential as a therapeutic agent for epilepsy .

Case Study 2: Anticancer Activity

A series of thiazole-pyrrolidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Among these, one analogue exhibited an IC50 value of 5 μM against MCF-7 cells, indicating strong antiproliferative activity. This study underscores the importance of structural modifications in enhancing the therapeutic efficacy of thiazole derivatives .

Summary Table of Biological Activities

Activity Target Effective Concentration Reference
AnticonvulsantPTZ-induced seizuresED50 = 18.4 mg/kg
AnticancerMCF-7 cellsIC50 = 5 μM
AntimicrobialVarious bacteriaMIC = 0.7 - 15.62 μg/mL

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may interfere with biochemical pathways such as signal transduction, protein synthesis, or cell cycle regulation, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Core Structure Key Substituents Molecular Formula Biological Target
Target Compound Benzamide + thiazole Pyrrolidine at N1 of thiazole C₁₅H₁₇N₃OS Hypothesized enzyme/receptor
N-(1,3-thiazol-2-yl)-3-methylbenzamide Benzamide + thiazole None (simpler backbone) C₁₁H₁₀N₂OS Unspecified
Filapixant Benzamide + thiazole Morpholine, trifluoromethylpyrimidine C₂₃H₂₅F₃N₆O₂S Purinoreceptor antagonist
Eliapixant Benzamide + thiazole Oxolane, trifluoromethylpyrimidine C₂₁H₂₂F₃N₅O₂S Purinoreceptor antagonist

Substituent-Driven Divergence

Compared to filapixant and eliapixant, which utilize morpholine and oxolane rings, the pyrrolidine may offer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration due to moderate lipophilicity .

Target Compound Hypotheses

The pyrrolidine-thiazole system may also serve as a kinase inhibitor scaffold, akin to benzo[d]thiazol-2-ylcarbamothioyl benzamides, which exhibit bioactivity scores for GPCRs and ion channels .

Activity of Analogs

  • Filapixant/Eliapixant : Advanced to clinical trials for chronic cough due to P2X3 receptor antagonism .
  • N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl) Benzamides : Demonstrated enzyme inhibitory activity (e.g., protease, kinase) with IC₅₀ values in the micromolar range .

Table 2: Bioactivity Profiles

Compound Target Class Key Findings Reference
Target Compound Hypothesized purinoreceptor Structural similarity to filapixant
Filapixant P2X3 receptor Phase II trials for chronic cough
Eliapixant P2X3 receptor Improved metabolic stability vs. filapixant
Benzo[d]thiazole analogs Enzymes (kinases, proteases) IC₅₀: 5–20 µM

Biological Activity

3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features, which include a thiazole ring, a pyrrolidine moiety, and a benzamide group. This combination suggests potential biological activities that can be harnessed in drug development. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C15H17N3OSC_{15}H_{17}N_{3}OS. The structure includes:

  • Thiazole Ring : Known for its role in various bioactive compounds.
  • Pyrrolidine Ring : Often associated with neuroactive properties.
  • Benzamide Group : Commonly found in pharmaceuticals.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiazole and pyrrolidine structures can possess significant antimicrobial properties. For instance, thiazole derivatives are often evaluated for their effectiveness against various bacterial strains. The compound's activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For example, a related study indicated that thiazole-containing compounds showed promising activity against Jurkat and A-431 cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Research Findings and Case Studies

Table 1 summarizes key findings from various studies on the biological activity of related thiazole and pyrrolidine derivatives.

StudyCompoundActivityIC50 ValueCell Line
Compound 13Anticancer< 10 µMJurkat
Pyrrolidin-3-yl-N-methylbenzamidesH(3) Receptor AntagonistN/AN/A
Pyrrole Benzamide DerivativesAntibacterial3.125 µg/mLStaphylococcus aureus

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Through Hantzsch thiazole synthesis.
  • Formation of the Pyrrolidine Ring : Via cyclization of amines with dihaloalkanes.
  • Coupling Reaction : Final coupling with benzoyl chloride to form the benzamide linkage.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, and how can purity be maximized during synthesis?

  • Methodology : The synthesis of structurally analogous benzamide-thiazole-pyrrolidine hybrids typically involves multi-step reactions. For example:
  • Step 1 : Coupling of 1,3-thiazole-2-amine with a pyrrolidine derivative via nucleophilic substitution under reflux conditions (e.g., DMF, 80°C, 12 hours) .
  • Step 2 : Benzamide formation via amidation using 3-methylbenzoyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Reaction progress should be monitored via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the integration of the thiazole, pyrrolidine, and benzamide moieties. Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) are key markers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+ at m/z 331.12) and rule out impurities .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650 cm1^{-1}) and thiazole C-N vibrations (~1520 cm^{-1) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this compound?

  • Methodology :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. Prioritize targets based on thiazole’s affinity for ATP-binding pockets (e.g., tyrosine kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank targets .
  • Validation : Compare predictions with experimental assays (e.g., kinase inhibition screens) to refine computational models .

Q. What strategies can resolve discrepancies in reported biological activity data for similar benzamide-thiazole derivatives?

  • Methodology :
  • Orthogonal Assays : Use both cell-based (e.g., MTT assay) and biochemical (e.g., enzymatic inhibition) approaches to cross-validate activity. For example, conflicting IC50_{50} values may arise from off-target effects in cellular models .
  • Structural Analog Testing : Synthesize derivatives with modifications to the pyrrolidine or benzamide groups to isolate pharmacophores responsible for activity .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacokinetics?

  • Methodology :
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonamide) to the benzamide ring to improve solubility while maintaining thiazole-mediated target binding .
  • Metabolic Stability : Test microsomal stability in liver S9 fractions. Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl .
  • In Vivo PK : Conduct rodent studies with LC-MS/MS plasma analysis to measure half-life and bioavailability. Adjust dosing based on Cmax_{max} and AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.